REACTION_SMILES
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[C:13]([CH:14]([OH:15])[CH3:16])(=[O:17])[O:18][CH3:19].[C:20]([O:21][CH2:22][CH3:23])(=[O:24])[CH2:25][OH:26].[OH:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[CH:14]([C:13](=[O:17])[O:18][CH3:19])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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COC(=O)C(C)Oc1ccc(C=O)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |